molecular formula C10H12N2O3 B1385940 6-(2-Aziridin-1-ylethoxy)nicotinic acid CAS No. 1086379-84-1

6-(2-Aziridin-1-ylethoxy)nicotinic acid

Cat. No.: B1385940
CAS No.: 1086379-84-1
M. Wt: 208.21 g/mol
InChI Key: FUFUUMFBLUPBOL-UHFFFAOYSA-N
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Description

Overview: 6-(2-Aziridin-1-ylethoxy)nicotinic acid is a synthetic organic compound of interest in medicinal chemistry and pharmacology research. It features a nicotinic acid scaffold linked to an aziridine group via an ethoxy spacer. The aziridine moiety is a known alkylating agent, which can impart properties useful for studying enzyme inhibition or receptor binding . This product is intended for research and development purposes in a controlled laboratory environment. Research Applications: The core research value of this compound may lie in its potential as a building block for the synthesis of more complex molecules or as a ligand for probing biological systems. Analogs containing similar azetidine and pyridine structures have been investigated for their potency and selectivity as partial agonists at neuronal nicotinic acetylcholine receptors (nAChRs), such as α4β2 subtypes, which are relevant targets for neurological disorders . Researchers might explore its utility in developing novel pharmacophores or as a tool compound in mechanistic studies. Handling and Safety: The aziridine functional group is highly reactive, toxic, and a confirmed mutagen . Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, are mandatory. This product is sold on the understanding that it is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-[2-(aziridin-1-yl)ethoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-9(11-7-8)15-6-5-12-3-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFUUMFBLUPBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCOC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aziridin-1-ylethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with aziridine-containing compounds. One common method includes the nucleophilic substitution reaction where the hydroxyl group of nicotinic acid is replaced by an aziridine-ethoxy group under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aziridin-1-ylethoxy)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

6-(2-Aziridin-1-ylethoxy)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Aziridin-1-ylethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A summary of key analogs is provided in Table 1.

Table 1: Structural Comparison of Nicotinic Acid Derivatives

Compound Name Substituent at 6-Position Key Features References
6-(2-Aziridin-1-ylethoxy)nicotinic acid 2-Aziridin-1-ylethoxy Reactive aziridine group; potential alkylating agent
1-Adamantylthionicotinic acid Adamantylthio Bulky, lipophilic adamantane moiety
GKA20 (Glucokinase Activator) 3,5-Diisopropoxybenzoylamino Aromatic substituent with isopropoxy groups
6-(1H-Imidazol-1-yl)nicotinic acid Imidazole Heteroaromatic; metal coordination potential
6-(3-Methyl-piperazin-1-yl)-nicotinic acid 3-Methylpiperazine Basic piperazine group; enhanced solubility
Key Observations:
  • Reactivity : The aziridine group in the target compound is highly strained, making it more reactive than stable heterocycles like imidazole () or piperazine (). This reactivity could translate to DNA crosslinking or enzyme inhibition, akin to alkylating agents like nitrogen mustards.
  • Lipophilicity : The adamantylthio group in 1-Adamantylthionicotinic acid () increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility. In contrast, the aziridine-ethoxy group may balance moderate lipophilicity with polar character.
  • Pharmacological Targets : GKA20 () and related glucokinase activators demonstrate substituent-dependent target specificity. The aziridine derivative’s reactivity might limit its use in metabolic disorders but favor cytotoxic applications.

Metabolic Stability

highlights nicotinic acid degradation pathways in bacteria, including hydroxylation at the 6-position. Substituents like aziridine-ethoxy may alter metabolic susceptibility. For example, bulky groups (e.g., adamantylthio) could slow enzymatic breakdown, while reactive aziridine might undergo rapid conjugation or hydrolysis.

Biological Activity

6-(2-Aziridin-1-ylethoxy)nicotinic acid is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique aziridine moiety attached to a nicotinic acid derivative, which may influence its biological activity. The compound's structural characteristics suggest potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related nicotinic acid derivatives, indicating that compounds like this compound may exhibit similar activities. For instance, derivatives of nicotinic acid have shown promising effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the aziridine ring may facilitate interactions with cellular targets, potentially modulating enzyme activity or receptor binding.

Case Studies

Table: Biological Activities of Nicotinic Acid Derivatives

Compound NameActivity TypeMIC (µg/mL)Notes
This compoundAntimicrobialNot yet determinedPotential activity against Gram-positive bacteria
Nicotinic AcidLipid ModulationN/AIncreases HDL and reduces triglycerides
Acylhydrazones from Nicotinic AcidAntimicrobial1.95 - 15.62Effective against Staphylococcus aureus

Future Directions

Future research should focus on:

  • In Vivo Studies : To establish the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by this compound.
  • Therapeutic Applications : Investigating its potential use in treating bacterial infections or cardiovascular diseases.

Q & A

Q. What are the recommended synthetic routes for 6-(2-Aziridin-1-ylethoxy)nicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling aziridine derivatives with nicotinic acid scaffolds. For example, etherification reactions using 2-aziridin-1-yl-ethanol under nucleophilic conditions (e.g., Mitsunobu or Williamson ether synthesis) can introduce the aziridine-ethoxy moiety. Key parameters include:
  • Temperature : Elevated temperatures (80–100°C) accelerate ether bond formation but may degrade the aziridine ring.
  • Catalysts : Palladium or copper catalysts improve regioselectivity in nicotinic acid functionalization .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may induce side reactions.
    Factorial design experiments (e.g., varying pH, solvent, and catalyst ratios) are critical for optimizing yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation account for structural features like the aziridine ring?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies the aziridine ring (δ 1.5–2.5 ppm for protons) and ether linkage (δ 3.5–4.5 ppm). However, aziridine’s ring strain may cause signal broadening due to rapid ring-opening in acidic conditions .
  • HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS detects degradation products (e.g., ring-opened amines). Use buffered mobile phases (pH 6–7) to stabilize the compound .
  • X-ray Crystallography : Resolves spatial arrangement but requires high-purity crystals, which may be challenging due to hygroscopicity .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of the aziridine moiety in this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations evaluate aziridine’s electrophilicity and ring-opening kinetics. For example:
  • Protonation States : At pH < 7, aziridine’s nitrogen becomes protonated, increasing ring strain and susceptibility to nucleophilic attack.
  • Solvent Effects : Implicit solvent models (e.g., COSMO-RS) predict solvation energies influencing reaction pathways .
  • Transition-State Analysis : Identifies intermediates in hydrolysis or alkylation reactions. Validate models with experimental kinetic data from pH-controlled stability studies .

Q. What strategies resolve contradictions in toxicity data for aziridine-containing compounds, particularly when assessing environmental persistence versus acute toxicity?

  • Methodological Answer :
  • Tiered Testing : Combine in vitro assays (e.g., Ames test for mutagenicity) with in silico QSAR models to prioritize high-risk metabolites .
  • Degradation Studies : Simulate environmental conditions (UV exposure, microbial activity) to track persistence. For example, 6-CNA (a related compound) shows variable half-lives in soil (5–30 days) depending on organic content .
  • Dose-Response Analysis : Use probabilistic models to distinguish acute LC50 values from chronic NOAEC (No Observed Adverse Effect Concentration) thresholds, addressing discrepancies in ecotoxicological datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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